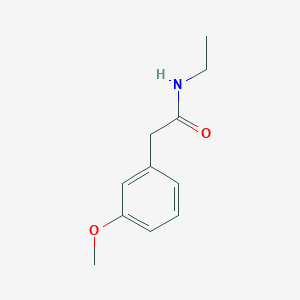

N-ethyl-2-(3-methoxyphenyl)acetamide

Overview

Description

N-ethyl-2-(3-methoxyphenyl)acetamide, also known as NEMPA, is a compound that has been studied for its various applications in scientific research. It is a derivative of acetamide and is composed of an ethyl group attached to a nitrogen atom, a methoxy group attached to a phenyl ring, and an acetamide group. NEMPA has been used for various purposes, such as synthesis, scientific research applications, and mechanism of action.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibitors :

- N-ethyl-2-(3-methoxyphenyl)acetamide derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key enzyme implicated in insulin signaling pathways, and inhibiting its activity is a potential therapeutic approach for diabetes. Derivatives of this compound showed promising inhibitory activity, suggesting potential applications in diabetes management (Saxena et al., 2009).

Catalytic Hydrogenation in Dye Production :

- The compound has also been used in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes. The use of a novel Pd / C catalyst was studied for efficient hydrogenation, indicating its relevance in sustainable dye manufacturing processes (Zhang Qun-feng, 2008).

Herbicidal Applications :

- Several derivatives of N-ethyl-2-(3-methoxyphenyl)acetamide, such as acetochlor, are widely used as pre-emergent herbicides in agriculture. Research has explored the environmental behavior, efficacy, and metabolism of these herbicides in soil and plant systems, reflecting their significance in agricultural practices (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis :

- The chemoselective acetylation of aminophenol using immobilized lipase to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the compound's role in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Pharmacological Properties of Derivatives :

- Research on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and similar derivatives has highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a broad range of pharmacological applications (Rani et al., 2016).

Environmental Fate and Impact :

- Studies on the environmental fate and impact of chloroacetamide herbicides like acetochlor have been conducted to understand their potential for water pollution and soil interaction, which is crucial for environmental risk assessment (Balinova, 1997).

Anticancer Research :

- Synthesized acetamide derivatives have been investigated for their anticancer properties, highlighting the compound's role in the development of new cancer treatments (Sharma et al., 2018).

properties

IUPAC Name |

N-ethyl-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEZMPWNUSHQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(3-methoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)

![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)

![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)